4-(OXOLAN-2-YL)BENZOIC ACID
Description
4-(Oxolan-2-yl)benzoic acid is a benzoic acid derivative featuring a tetrahydrofuran (oxolane) ring attached to the para position of the benzene ring.
Properties
IUPAC Name |
4-(oxolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQZGIEEABPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(OXOLAN-2-YL)BENZOIC ACID typically involves the reaction of 4-bromobenzoic acid with tetrahydrofuran in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) itself.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-(OXOLAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring can yield a lactone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
4-(OXOLAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(OXOLAN-2-YL)BENZOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran ring and benzoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Key Structural Features
The oxolane ring in 4-(oxolan-2-yl)benzoic acid is saturated, distinguishing it from unsaturated heterocycles like oxazole (containing nitrogen and oxygen) or thiazolidinone (containing sulfur and nitrogen). This saturation reduces ring strain and alters electronic effects on the benzoic acid moiety.
Molecular and Thermal Properties
The table below compares this compound with similar compounds:
Key Observations :
- Molecular Weight: Thiazolidinone derivatives (e.g., 341.4 g/mol ) are heavier due to sulfur and additional substituents.
- Melting Points: 4-(4-Fluorophenoxy)benzoic acid has a relatively high melting point (171–175°C ), likely due to strong intermolecular interactions from the fluorinated group.
- Solubility : The saturated oxolane ring may enhance aqueous solubility compared to aromatic heterocycles like oxazole.
This compound
For example:
- Thiazolidinone derivatives involve Schiff base formation followed by cyclization with mercaptoacetic acid under reflux .
- Oxazole derivatives may use dehydrative cyclization of precursors like acylated amino alcohols.
Comparative Routes
- Thiazolidinones: Require sulfur-containing reagents (e.g., mercaptoacetic acid) and catalysts (e.g., ZnCl₂) .
- Azetidinones: Synthesized via [2+2] cycloaddition reactions, as seen in 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid .
Biological Activity
4-(Oxolan-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
This compound, with the molecular formula , features a benzoic acid moiety substituted with an oxolane (tetrahydrofuran) ring. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Properties
Research indicates that benzoic acid derivatives, including this compound, exhibit antimicrobial activity. In a study evaluating various benzoic acid derivatives, compounds were shown to inhibit the growth of both gram-positive and gram-negative bacteria. The presence of the oxolane ring may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against microbial pathogens .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate apoptotic pathways by modulating the expression of key proteins involved in cell survival and death. Specifically, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in cancerous tissues .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential application in treating inflammatory diseases. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .
The biological activity of this compound is believed to result from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thus altering cellular functions and leading to therapeutic effects.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing downstream signaling cascades that affect cell proliferation and survival.
Study on Antimicrobial Activity
In a comparative study on various benzoic acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial potency .
Study on Cancer Cell Lines
A separate investigation assessed the effects of this compound on human breast cancer cells (MCF-7). Treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in significant reductions in cell viability (up to 70% at 50 µM), highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Cell membrane penetration |
| Anticancer | High | Apoptosis induction |
| Anti-inflammatory | Significant | NF-kB pathway inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
